molecular formula C7H12N4O3 B14583263 N,N'-Dimethyl-N-(3-methyl-2,5-dioxoimidazolidin-4-yl)urea CAS No. 61595-76-4

N,N'-Dimethyl-N-(3-methyl-2,5-dioxoimidazolidin-4-yl)urea

Cat. No.: B14583263
CAS No.: 61595-76-4
M. Wt: 200.20 g/mol
InChI Key: XNFPXIDNFYBLAF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

N,N’-Dimethyl-N-(3-methyl-2,5-dioxoimidazolidin-4-yl)urea is synthesized through the chemical reaction of allantoin and formaldehyde in the presence of sodium hydroxide solution and heat . The reaction mixture is then neutralized with hydrochloric acid and evaporated to yield the final product. The overall reaction can be summarized as follows: [ \text{Allantoin} + 3 \text{H}_2\text{C=O} \rightarrow \text{N,N’-Dimethyl-N-(3-methyl-2,5-dioxoimidazolidin-4-yl)urea} ]

Industrial Production Methods

In industrial settings, the production of N,N’-Dimethyl-N-(3-methyl-2,5-dioxoimidazolidin-4-yl)urea involves large-scale reactors where the reactants are mixed under controlled conditions of temperature and pH. The reaction is typically carried out at elevated temperatures to ensure complete conversion of the starting materials. The product is then purified through crystallization or other separation techniques to obtain a high-purity compound suitable for commercial use .

Chemical Reactions Analysis

Types of Reactions

N,N’-Dimethyl-N-(3-methyl-2,5-dioxoimidazolidin-4-yl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.

    Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions of temperature, pressure, and pH to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation states of the compound, while reduction reactions may produce more reduced forms. Substitution reactions can result in a variety of substituted derivatives with different functional groups .

Scientific Research Applications

N,N’-Dimethyl-N-(3-methyl-2,5-dioxoimidazolidin-4-yl)urea has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N,N’-Dimethyl-N-(3-methyl-2,5-dioxoimidazolidin-4-yl)urea involves the release of formaldehyde, which acts as an antimicrobial agent. Formaldehyde can crosslink with proteins and nucleic acids, disrupting the normal function of microbial cells and leading to their death. The compound’s molecular targets include various cellular components, and its pathways involve the inhibition of microbial growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-Dimethyl-N-(3-methyl-2,5-dioxoimidazolidin-4-yl)urea is unique due to its specific structure and the presence of dimethyl and methyl groups, which may influence its chemical reactivity and antimicrobial efficacy. Compared to similar compounds, it may offer different rates of formaldehyde release and varying degrees of antimicrobial activity, making it suitable for specific applications where controlled release is desired .

Properties

CAS No.

61595-76-4

Molecular Formula

C7H12N4O3

Molecular Weight

200.20 g/mol

IUPAC Name

1,3-dimethyl-1-(3-methyl-2,5-dioxoimidazolidin-4-yl)urea

InChI

InChI=1S/C7H12N4O3/c1-8-6(13)10(2)5-4(12)9-7(14)11(5)3/h5H,1-3H3,(H,8,13)(H,9,12,14)

InChI Key

XNFPXIDNFYBLAF-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)N(C)C1C(=O)NC(=O)N1C

Origin of Product

United States

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